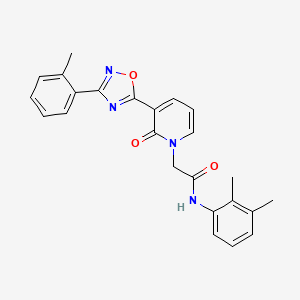![molecular formula C23H25N3O B2392902 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone CAS No. 1202979-29-0](/img/structure/B2392902.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic molecule that exhibits a diverse range of chemical behaviors. It is of great interest due to its structural novelty and potential applications in various scientific fields. This compound consists of an indole moiety fused with a cyclopentane ring and a piperidine ring substituted with a pyridine group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone can be carried out through a multi-step synthetic pathway. The process involves the following key steps:
Synthesis of 2,3-dihydrocyclopenta[b]indole: This is often achieved through a Pictet-Spengler cyclization reaction, where an arylamine and an aldehyde or ketone react under acidic conditions to form the cyclized indole derivative.
Coupling with 2-(pyridin-3-yl)piperidine: This can be performed via a nucleophilic substitution reaction, using a suitable leaving group and a base to facilitate the substitution.
Final coupling: This step involves attaching the ethanone moiety to the already synthesized intermediate, often via a condensation reaction involving the use of reagents such as acetic anhydride or similar.
Industrial Production Methods: In an industrial setting, the production of this compound might involve optimization of the above synthetic steps to ensure high yields and purity. This could include using catalysts to enhance reaction rates, employing continuous flow reactors for better control over reaction conditions, and scaling up the reaction volumes.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially affecting the indole or piperidine moieties.
Reduction: Reduction reactions could alter the carbonyl group or any double bonds within the structure.
Substitution: Various substitution reactions could be performed, especially on the pyridine ring or the indole core, where electrophilic or nucleophilic reagents could introduce new functional groups.
Oxidation: Common reagents include potassium permanganate, chromium trioxide, or peroxy acids.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Halogenation reagents like N-bromosuccinimide or electrophilic aromatic substitution conditions.
Major Products Formed: The major products of these reactions typically involve the introduction or modification of functional groups on the indole and pyridine rings, leading to derivatives with varied properties and potential new applications.
科学研究应用
This compound holds significant potential in various fields due to its versatile structure:
Chemistry:Catalysis: It may be used as a ligand in catalytic cycles, particularly in transition metal catalysis.
Material Science: Potential application in the synthesis of new materials with specific electronic or photonic properties.
Pharmacology: Potential use as a scaffold for drug development, particularly targeting neurological or oncological pathways.
Biochemical Probes: It could serve as a probe for investigating biological processes involving indole or pyridine derivatives.
Therapeutics: Its unique structure could be leveraged in developing novel therapeutics for conditions such as cancer or neurological disorders.
Chemical Industry: Could be utilized in the synthesis of high-value chemicals or intermediates for other complex molecules.
作用机制
The mechanism by which 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity and leading to downstream effects.
Pathways Involved: The pathways could include signal transduction pathways, metabolic pathways, or regulatory networks within cells.
相似化合物的比较
Similar Compounds:
1-(2-(Pyridin-3-yl)piperidin-1-yl)ethanone: A simpler analogue lacking the indole moiety.
2-(2,3-Dihydroindol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone: Similar structure but without the cyclopentane ring.
2-(2,3-Dihydrocyclopenta[b]indol-4(1H)-yl)-1-(pyridin-3-yl)ethanone: Lacks the piperidine ring.
Uniqueness: This compound is unique due to the combination of the indole, cyclopentane, and piperidine moieties, which provide a rich platform for chemical modifications and potential interactions with a wide range of biological targets.
属性
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(25-14-4-3-10-20(25)17-7-6-13-24-15-17)16-26-21-11-2-1-8-18(21)19-9-5-12-22(19)26/h1-2,6-8,11,13,15,20H,3-5,9-10,12,14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLNILWYVUKLLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C4=C(CCC4)C5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
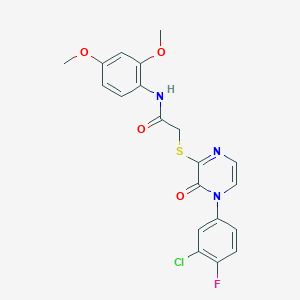
![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392821.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)
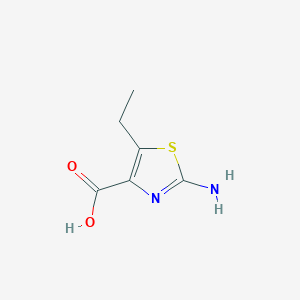
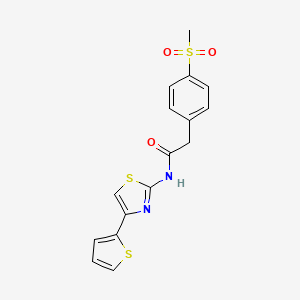
![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
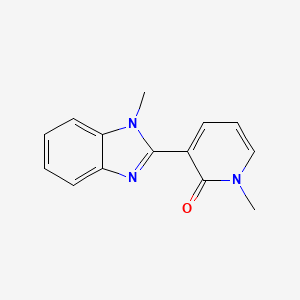

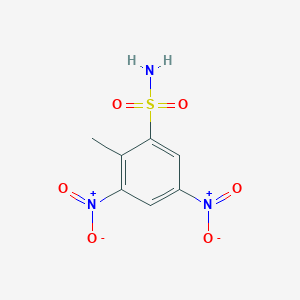
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)
